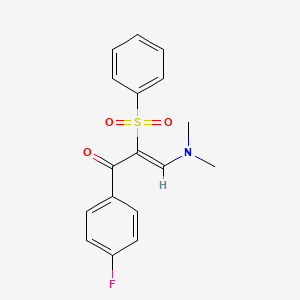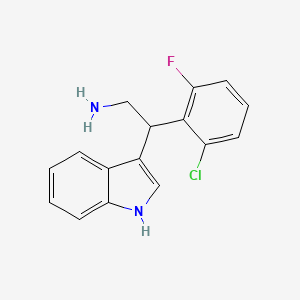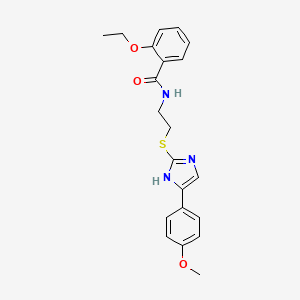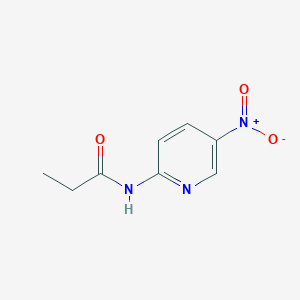![molecular formula C8H16ClNO2 B2789265 (8-Oxa-5-azaspiro[3.5]nonan-7-YL)methanol hcl CAS No. 2287313-40-8](/img/structure/B2789265.png)
(8-Oxa-5-azaspiro[3.5]nonan-7-YL)methanol hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(8-Oxa-5-azaspiro[3.5]nonan-7-YL)methanol hcl, also known as ANAVEX 3-71, is a novel small molecule drug candidate that has shown potential as a treatment for various neurological and psychiatric disorders. It is a sigma-1 receptor agonist that has been shown to have neuroprotective and neurorestorative properties.
Mecanismo De Acción
(8-Oxa-5-azaspiro[3.5]nonan-7-YL)methanol hcl 3-71 acts as a sigma-1 receptor agonist, which is a chaperone protein that is involved in various cellular processes such as calcium signaling, protein folding, and stress response. Activation of the sigma-1 receptor has been shown to have neuroprotective and neurorestorative effects, which may explain the therapeutic potential of (8-Oxa-5-azaspiro[3.5]nonan-7-YL)methanol hcl 3-71.
Biochemical and Physiological Effects:
(8-Oxa-5-azaspiro[3.5]nonan-7-YL)methanol hcl 3-71 has been shown to have various biochemical and physiological effects in preclinical models. It has been shown to increase brain-derived neurotrophic factor (BDNF) levels, which is a protein that promotes the survival and growth of neurons. It has also been shown to reduce oxidative stress and inflammation, which are known to contribute to neurodegeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(8-Oxa-5-azaspiro[3.5]nonan-7-YL)methanol hcl 3-71 has several advantages as a drug candidate for laboratory experiments. It has a high affinity for the sigma-1 receptor and has been shown to have good brain penetration. However, there are also some limitations to its use in laboratory experiments. It has a short half-life and requires frequent dosing, which may limit its effectiveness in long-term studies.
Direcciones Futuras
There are several future directions for research on (8-Oxa-5-azaspiro[3.5]nonan-7-YL)methanol hcl 3-71. One area of interest is its potential as a treatment for Alzheimer's disease, as it has been shown to have neuroprotective and neurorestorative effects in preclinical models. Another area of interest is its potential as a treatment for depression, as it has been shown to increase BDNF levels, which are known to be reduced in depressed individuals. Additionally, further research is needed to determine the optimal dosing regimen and potential side effects of (8-Oxa-5-azaspiro[3.5]nonan-7-YL)methanol hcl 3-71 in humans.
Métodos De Síntesis
The synthesis of (8-Oxa-5-azaspiro[3.5]nonan-7-YL)methanol hcl 3-71 involves a multi-step process that starts with the reaction of 1,4-dioxane with 1,3-dibromopropane to form a spirocyclization product. This intermediate is then reacted with sodium azide to form the azide derivative, which is subsequently reduced with lithium aluminum hydride to form the target compound.
Aplicaciones Científicas De Investigación
(8-Oxa-5-azaspiro[3.5]nonan-7-YL)methanol hcl 3-71 has been the subject of extensive research in the field of neuroscience due to its potential as a treatment for various neurological and psychiatric disorders. It has been shown to have neuroprotective and neurorestorative effects in preclinical models of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propiedades
IUPAC Name |
8-oxa-5-azaspiro[3.5]nonan-7-ylmethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c10-5-7-4-9-8(6-11-7)2-1-3-8;/h7,9-10H,1-6H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHWHXRRXWMTTIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)COC(CN2)CO.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-1-(4-methoxy-2,8,14-triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-trien-8-yl)ethanone](/img/structure/B2789182.png)


![1-(3-chloro-4-methylphenyl)-N-ethyl-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2789186.png)
![5,6-dichloro-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]-N-(propan-2-yl)pyridine-3-carboxamide](/img/structure/B2789188.png)
![3-(2-chlorophenyl)-5-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isoxazole-4-carboxamide](/img/structure/B2789189.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{3-[(naphthalen-1-yl)methoxy]azetidin-1-yl}propanamide](/img/structure/B2789194.png)
![6-Azaspiro[3.4]octan-2-ol hydrochloride](/img/structure/B2789195.png)

![N-(2-ethylphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2789200.png)


![2-(4-chlorophenoxy)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide](/img/structure/B2789204.png)